

Application Note: Comprehensive Analytical Characterization of 3-phenyl-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-phenyl-9H-carbazole

Cat. No.: B2913409

[Get Quote](#)

Introduction: The Significance of 3-phenyl-9H-carbazole

3-phenyl-9H-carbazole is a heterocyclic aromatic compound featuring a carbazole core substituted with a phenyl group. The carbazole moiety is a well-known electron-rich system that serves as a critical building block in materials science and medicinal chemistry.^{[1][2]} Its derivatives are extensively investigated for applications in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and as pharmacologically active agents due to their unique photophysical and electronic properties.^{[2][3]}

Given its role as a precursor and a final product in various high-value applications, the unambiguous confirmation of its chemical structure and the rigorous assessment of its purity are paramount. Inconsistent purity or misidentification of isomers can lead to failed experiments, poor device performance, or invalid biological data. This guide provides a suite of robust analytical methods and detailed protocols for the comprehensive characterization of **3-phenyl-9H-carbazole**, ensuring data integrity and reproducibility for researchers in academic and industrial settings.

Core Molecular Properties

A foundational step in any analytical workflow is to have the key physical and chemical properties of the analyte readily available.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₃ N	[4]
Molecular Weight	243.30 g/mol	[4]
CAS Number	103012-26-6	[4]
Appearance	White to light yellow powder/crystal	
Canonical SMILES	C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3	[4]

Chromatographic Analysis: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of non-volatile organic compounds like **3-phenyl-9H-carbazole**.^[5] A reversed-phase method is ideal, as it separates compounds based on their hydrophobicity, effectively resolving the target molecule from synthesis precursors, by-products, and degradation products.

Causality in Method Design:

- **Stationary Phase:** A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention of aromatic compounds.
- **Mobile Phase:** An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for carbazole derivatives. The gradient allows for the elution of both less retained (more polar) and highly retained (more non-polar) impurities within a reasonable runtime.
- **Detection:** The extensive π -conjugated system of **3-phenyl-9H-carbazole** results in strong UV absorbance.^{[6][7]} Detection at a wavelength like 254 nm, where many aromatic compounds absorb, provides high sensitivity.

Protocol 3.1: HPLC Purity Determination

- Instrumentation and Columns:
 - HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
 - Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Reagent and Sample Preparation:
 - Mobile Phase A: HPLC-grade Water.
 - Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
 - Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
 - Standard Solution: Accurately weigh and dissolve 1 mg of **3-phenyl-9H-carbazole** reference standard in 10 mL of diluent to prepare a 100 μ g/mL stock.
 - Sample Solution: Prepare the sample to be tested at the same concentration (100 μ g/mL) in the diluent. Sonicate briefly if necessary to ensure complete dissolution. Filter through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:

Parameter	Setting
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30°C
Detection Wavelength	254 nm
Run Time	20 minutes
Gradient Program	0-15 min: 70% to 95% B; 15-17 min: 95% B; 17.1-20 min: 70% B (re-equilibration)

- System Suitability (Self-Validation):

- Inject the standard solution five times.
- The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- The tailing factor for the main peak should be between 0.8 and 1.5.
- Data Analysis:
 - Inject the sample solution.
 - Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Spectroscopic Structural Elucidation

While HPLC confirms purity, it does not confirm identity. A combination of spectroscopic techniques is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, revealing the chemical environment of each hydrogen (^1H NMR) and carbon (^{13}C NMR) atom.

Causality in Experimental Choices:

- Solvent: Deuterated chloroform (CDCl_3) is an excellent choice as it dissolves **3-phenyl-9H-carbazole** well and its residual solvent peak does not typically interfere with analyte signals.
- Internal Standard: Tetramethylsilane (TMS) is added as the internal reference (0 ppm) because it is chemically inert and its single, sharp signal does not overlap with the signals of the analyte.

Protocol 4.1: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~ 0.7 mL of CDCl_3 containing 0.03% TMS in a high-quality 5 mm NMR tube.
- Data Acquisition:

- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- For ^1H NMR, a standard 30-degree pulse with 16-32 scans is typically sufficient.
- For ^{13}C NMR, a standard proton-decoupled experiment with a 30-degree pulse and a longer acquisition time (e.g., 512-1024 scans) may be needed due to the lower natural abundance of the ^{13}C isotope.

Expected Spectral Data:

- ^1H NMR (400 MHz, CDCl_3): The spectrum will be complex due to overlapping aromatic signals.
 - $\delta \sim 8.0\text{-}8.5$ ppm: A broad singlet corresponding to the N-H proton of the carbazole ring.[\[8\]](#)
 - $\delta \sim 7.2\text{-}8.2$ ppm: A series of multiplets corresponding to the 12 aromatic protons on the carbazole and phenyl rings.[\[2\]](#) Specific assignments require advanced 2D NMR techniques (e.g., COSY, HSQC).
- ^{13}C NMR (100 MHz, CDCl_3):
 - Expect up to 18 distinct signals for the 18 carbon atoms, though some may overlap due to chemical equivalence or near-equivalence.
 - $\delta \sim 110\text{-}145$ ppm: Signals corresponding to the aromatic carbons. Carbons attached to the nitrogen atom will be further downfield.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial fragmentation data that acts as a molecular fingerprint.

Causality in Technique Selection:

- Ionization: Electron Ionization (EI) is a common, robust method for relatively stable, small organic molecules. It typically produces a clear molecular ion ($\text{M}^{+\cdot}$) and reproducible fragmentation patterns.

- High-Resolution MS (HRMS): For definitive molecular formula confirmation, techniques like ESI-TOF are preferred as they can measure mass to within a few parts per million (ppm), allowing for the calculation of the exact elemental composition.[9]

Protocol 4.2: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution (e.g., 10-50 $\mu\text{g/mL}$) of the sample in a suitable volatile solvent like methanol or dichloromethane.
- Instrumentation: Use a mass spectrometer, either coupled to a Gas Chromatograph (GC-MS) or via a direct insertion probe.
- EI-MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[10]
 - Ion Source Temperature: 230°C.[10]

Expected Spectral Data:

m/z Value	Interpretation	Source
243	Molecular Ion $[\text{M}]^{+}$	[10][11]
242	$[\text{M}-\text{H}]^{+}$	
167	$[\text{Carbazole}]^{+}$ fragment	[10]
77	$[\text{Phenyl}]^{+}$ fragment	

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol 4.3: FT-IR Analysis

- Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
- KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} . Acquire a background spectrum first and subtract it from the sample spectrum.

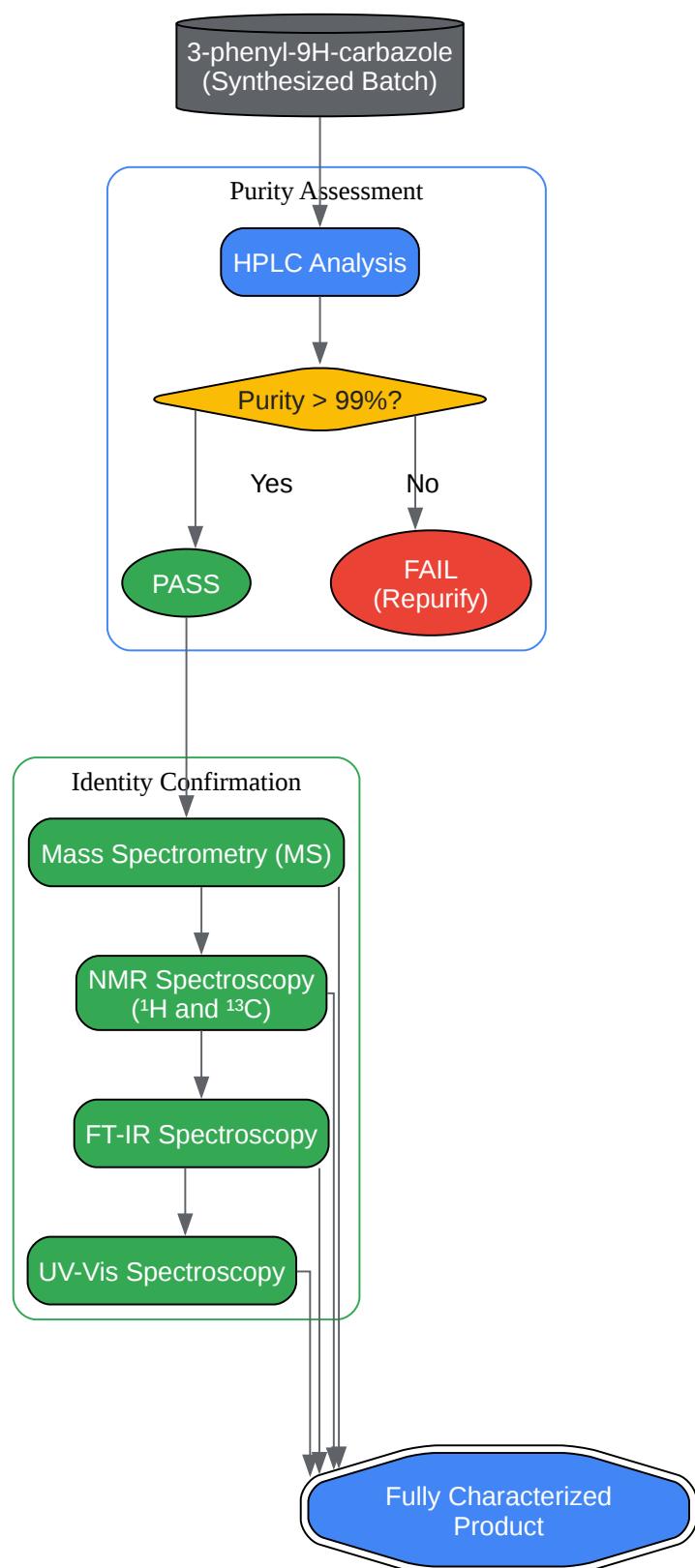
Expected Characteristic Absorptions:

Wavenumber (cm^{-1})	Vibrational Mode	Intensity	Source
~3410	N-H Stretch	Medium, Sharp	[8]
3100-3000	Aromatic C-H Stretch	Medium	[12]
1600-1450	Aromatic C=C Ring Stretch	Strong-Medium	[12]
~750	C-H Out-of-plane Bending (Aromatic)	Strong	

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π -system of the molecule.

Protocol 4.4: UV-Vis Analysis


- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1×10^{-5} M) in a UV-grade solvent such as acetonitrile or dichloromethane.[13][14]
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as the reference. Scan the sample from approximately 200 nm to 500 nm.

Expected Spectral Data:

- The spectrum is expected to show multiple strong absorption bands between 230 nm and 400 nm.^[7]
- These bands correspond to $\pi-\pi^*$ and $n-\pi^*$ electronic transitions within the conjugated carbazole and phenyl ring systems.^[7] For example, related carbazole derivatives show absorption maxima in the ranges of 240–260 nm, 290–310 nm, and 340–365 nm.^[7]

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal methods. The following workflow illustrates how these techniques are logically combined to provide a complete analytical profile of **3-phenyl-9H-carbazole**.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the characterization of **3-phenyl-9H-carbazole**.

This workflow demonstrates the logical progression from purity verification via HPLC to comprehensive structural elucidation using a suite of spectroscopic techniques. A batch only passes for use once it has met the criteria for both high purity and confirmed structural identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. 3-Phenyl-9H-carbazole | C18H13N | CID 13497473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 10. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 11. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 3-phenyl-9H-carbazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2913409#analytical-methods-for-the-characterization-of-3-phenyl-9h-carbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com